Trimethyl(3-methylpent-1-en-1-yl)silane

Description

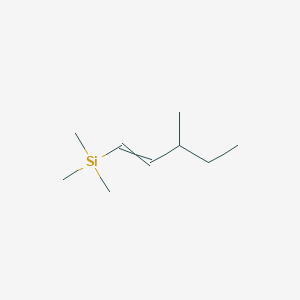

Trimethyl(3-methylpent-1-en-1-yl)silane is an organosilicon compound featuring a silane group (trimethylsilyl) attached to a branched alkenyl chain (3-methylpent-1-en-1-yl). Organosilanes of this class are pivotal in organic synthesis, serving as precursors for cross-coupling reactions, protective groups, or intermediates in materials science. The alkenyl silane moiety imparts unique electronic and steric properties, influencing reactivity in processes such as hydrosilylation or carbene generation .

Properties

CAS No. |

74956-24-4 |

|---|---|

Molecular Formula |

C9H20Si |

Molecular Weight |

156.34 g/mol |

IUPAC Name |

trimethyl(3-methylpent-1-enyl)silane |

InChI |

InChI=1S/C9H20Si/c1-6-9(2)7-8-10(3,4)5/h7-9H,6H2,1-5H3 |

InChI Key |

WRSTUXLHVJTGOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C=C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(3-methylpent-1-en-1-yl)silane typically involves the hydrosilylation of alkenes. One common method includes the reaction of trimethylsilane with 3-methylpent-1-ene in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(3-methylpent-1-en-1-yl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The silicon atom in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenated reagents like chlorosilanes are commonly employed.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various organosilicon derivatives.

Scientific Research Applications

Trimethyl(3-methylpent-1-en-1-yl)silane finds applications in several scientific research areas:

Biology: Investigated for its potential use in the modification of biomolecules.

Medicine: Explored for its role in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of advanced materials, including silicones and polymers.

Mechanism of Action

The mechanism of action of Trimethyl(3-methylpent-1-en-1-yl)silane involves its ability to form stable bonds with carbon and other elements. The silicon atom’s unique electronic properties allow it to participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Alkenyl and Alkynyl Silanes

- Branched vs. Aromatic Chains : The target compound’s 3-methylpentenyl chain introduces steric bulk compared to phenyl-substituted analogs like (E)-Trimethyl(2-phenylbut-1-en-1-yl)silane, which exhibit π-conjugation effects enhancing electronic stabilization .

- Functional Group Diversity : Boron- or oxygen-containing silanes (e.g., ) enable distinct reactivity, such as Suzuki-Miyaura cross-coupling, absent in purely hydrocarbon-based alkenyl silanes .

Reactivity and Stability

- Thermal Stability: Alkenyl silanes generally decompose exothermically (e.g., notes Gibbs free energy changes in silane pyrolysis). Branched chains like 3-methylpentenyl may enhance stability compared to linear analogs due to reduced strain .

- Carbene Generation : Analogous to (azidoethynyl)trimethylsilane (), the target compound could decompose to generate carbenes, though substituent effects (methyl vs. azido groups) would alter intermediate lifetimes .

- Geometric Isomerization : highlights isomerization in phenyl-substituted alkenyl silanes. The target’s branched chain may restrict rotational freedom, reducing isomerization propensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.